![molecular formula C45H52N5O6PS B12275040 3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:
- Formation of the triazatricyclo structure through cyclization reactions.
- Introduction of the dimethyl and oxo groups via specific reagents and conditions.
- Attachment of the phenyl and methoxy groups through substitution reactions.
- Final assembly of the compound through a series of coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
化学反応の分析
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential drug candidate for treating specific diseases.
Industry: As a component in the manufacture of specialty chemicals or materials.
作用機序
The mechanism by which the compound exerts its effects will depend on its specific structure and functional groups. Potential molecular targets and pathways involved may include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors and altering their signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
類似化合物との比較
Similar Compounds
Similar compounds may include other triazatricyclo derivatives or molecules with similar functional groups. Examples include:
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol .
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one .
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to similar compounds.
特性
分子式 |
C45H52N5O6PS |
|---|---|
分子量 |
822.0 g/mol |
IUPAC名 |
3-[[[1-[[3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H52N5O6PS/c1-10-24-55-57(56-25-12-23-46)50(30(2)3)44(6,7)28-54-45(33-15-19-37(52-8)20-16-33,34-17-21-38(53-9)22-18-34)35-13-11-14-36(27-35)49-29-47-40-39-31(4)26-32(5)48-42(39)58-41(40)43(49)51/h11,13-22,26-27,29-30H,10,12,24-25,28H2,1-9H3 |
InChIキー |
HIVJPGNMFPMNEL-UHFFFAOYSA-N |
正規SMILES |
CCCOP(N(C(C)C)C(C)(C)COC(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC(=CC=C3)N4C=NC5=C(C4=O)SC6=C5C(=CC(=N6)C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)
![4-[4-(Chloromethyl)piperidin-1-yl]pyridine](/img/structure/B12274968.png)
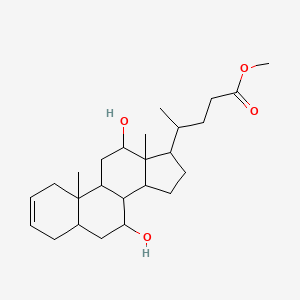
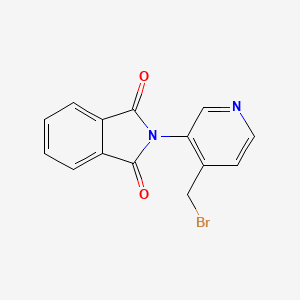
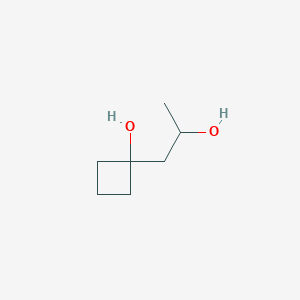
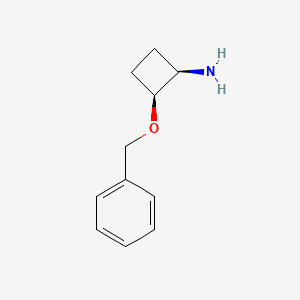
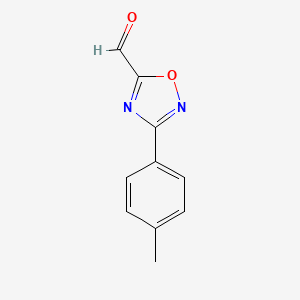
![6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B12275001.png)

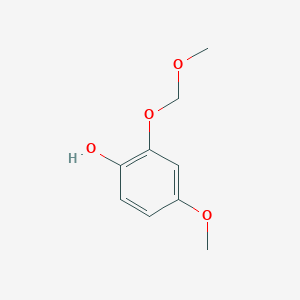
![1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one](/img/structure/B12275016.png)
![(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B12275017.png)

